molecular formula C17H13F6NO3 B2577177 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide CAS No. 1396631-85-8

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2577177
CAS No.: 1396631-85-8
M. Wt: 393.285
InChI Key: BVJIGNCJEZVQEX-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a benzamide moiety

Preparation Methods

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, followed by the introduction of trifluoromethyl groups and the formation of the benzamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:

  • N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
  • 2,5-Dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-furamide

These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F6NO3/c18-16(19,20)15(26,12-4-2-1-3-5-12)10-24-14(25)11-6-8-13(9-7-11)27-17(21,22)23/h1-9,26H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJIGNCJEZVQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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